molecular formula C26H26N2O2S B11706319 N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide

Cat. No.: B11706319
M. Wt: 430.6 g/mol
InChI Key: KIMFPIOKKVILOR-UHFFFAOYSA-N
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Description

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide is a benzothiazole-acetamide hybrid compound characterized by a 6-methylbenzothiazole core linked to a phenyl group and a substituted phenoxyacetamide moiety. Its structure combines aromatic heterocycles and amide functionalities, making it a candidate for diverse pharmacological applications. The benzothiazole scaffold is known for its role in targeting enzymes and receptors, while the phenoxyacetamide group contributes to metabolic stability and bioavailability .

Properties

Molecular Formula

C26H26N2O2S

Molecular Weight

430.6 g/mol

IUPAC Name

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C26H26N2O2S/c1-16(2)21-11-5-17(3)13-23(21)30-15-25(29)27-20-9-7-19(8-10-20)26-28-22-12-6-18(4)14-24(22)31-26/h5-14,16H,15H2,1-4H3,(H,27,29)

InChI Key

KIMFPIOKKVILOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)C=C(C=C4)C

Origin of Product

United States

Preparation Methods

The synthesis of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide can be achieved through various synthetic routes. One common method involves the reaction of 6-methyl-1,3-benzothiazol-2-amine with 4-bromoacetophenone under basic conditions to form the intermediate compound. This intermediate is then reacted with 5-methyl-2-(propan-2-yl)phenol in the presence of a suitable base to yield the final product . Industrial production methods often involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Mechanism of Action

The mechanism of action of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, leading to the inhibition of their activity. For example, it can inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary in substituent positions, heterocyclic appendages, and biological targets. Below is a systematic comparison based on key structural and functional attributes:

Structural Variations in the Phenoxy Group

  • N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide (): Substitution: 2-methylphenoxy group.
  • N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide (): Substitution: 3-methylphenoxy group. Impact: Meta-methyl substitution may alter electronic effects (e.g., electron-donating vs. steric effects), influencing solubility and receptor interactions .

Heterocyclic Modifications

  • N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(5-propan-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide (): Modification: Triazolylsulfanyl group replaces phenoxy. This compound’s molecular weight (423.6 g/mol) and complexity (topological polar surface area = 137 Ų) suggest distinct pharmacokinetics compared to the parent compound .
  • 2-(5-Methyl-2-propan-2-ylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide (): Modification: Thiazole sulfamoyl group. Biological Relevance: The sulfamoyl-thiazole moiety may enhance interactions with sulfhydryl-containing enzymes, as seen in its cytotoxicity against Caco-2 cells (IC₅₀ = 1.8 µM) .

Pharmacological Profiles

  • TRPA1 Antagonists () :

    • HC-030031 and CHEM-5861528 share an acetamide backbone but lack benzothiazole rings. Their IC₅₀ values (4–10 µM) against TRPA1 highlight the acetamide’s role in receptor binding, though the benzothiazole in the parent compound may confer higher selectivity .
  • Antidiabetic Benzothiazole Derivatives (): N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide demonstrated docking affinity for 3-TOP protein, suggesting benzothiazoles’ versatility in targeting diabetes-related pathways. However, the parent compound’s phenoxy group may limit cross-reactivity .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Name Molecular Weight (g/mol) LogP Hydrogen Bond Donors Topological Polar Surface Area (Ų)
Parent Compound ~388.5* ~4.2* 2 ~70*
N-[4-(6-Methylbenzothiazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide (19) 388.48 4.5 2 70.6
Triazolylsulfanyl Analog (15) 423.6 5.4 2 137
Thiazole Sulfamoyl Analog (17) 443.35 4.8 3 121

*Estimated based on structural similarity.

Key Findings and Implications

  • Substituent Position Matters: Ortho- vs. para-substituents on the phenoxy group significantly alter steric and electronic profiles, impacting target engagement .
  • Diverse Pharmacological Targets : Similar scaffolds exhibit activity against TRPA1, cancer, and diabetes-related proteins, underscoring the need for target-specific optimization .

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